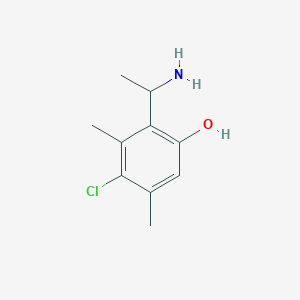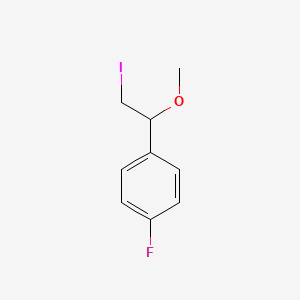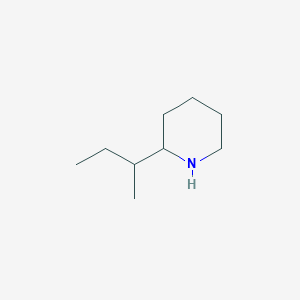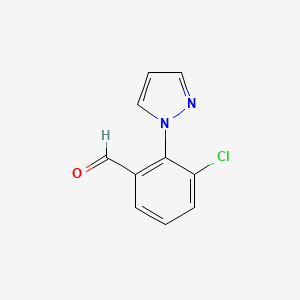
3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzaldehyde moiety substituted with a chloro group at the third position and a pyrazolyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 1H-pyrazole under specific conditions. One common method is the condensation reaction, where 3-chlorobenzaldehyde is reacted with 1H-pyrazole in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 3-Chloro-2-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and pyrazolyl groups can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-(1H-pyrazol-1-yl)pyridine
- 3-Chloro-2-(1H-pyrazol-1-yl)phenol
- 3-Chloro-2-(1H-pyrazol-1-yl)aniline
Uniqueness
3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the chloro and pyrazolyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H7ClN2O |
|---|---|
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
3-chloro-2-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H |
Clave InChI |
HOSOLMRHAWETDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N2C=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


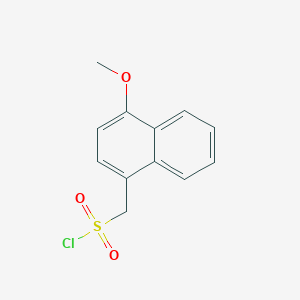
![3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13303367.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13303369.png)
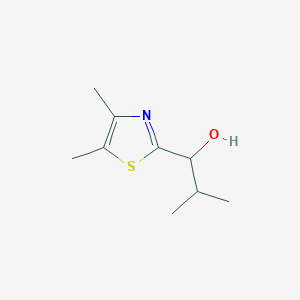
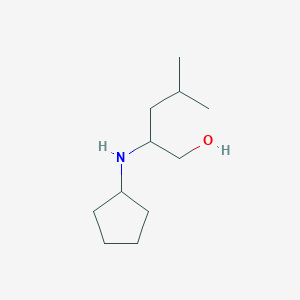
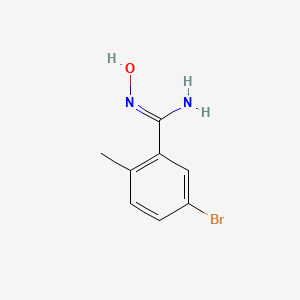

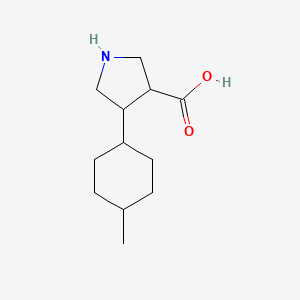


![2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13303428.png)
